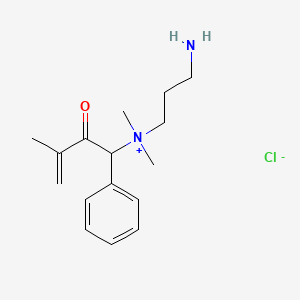
methacryloylaminopropyldimethylbenzylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methacryloylaminopropyldimethylbenzylammonium chloride is a complex organic compound with a unique structure that includes an aminium chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methacryloylaminopropyldimethylbenzylammonium chloride typically involves multiple steps. One common method includes the reaction of 3-aminopropylamine with a suitable ketone to form an intermediate, which is then reacted with a phenyl group and further processed to introduce the chloride ion. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under specific conditions. The process may include purification steps such as crystallization or distillation to isolate the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
methacryloylaminopropyldimethylbenzylammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
methacryloylaminopropyldimethylbenzylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methacryloylaminopropyldimethylbenzylammonium chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: A similar compound used in surface functionalization and material synthesis.
N-(3-Aminopropyl)methacrylamide hydrochloride: Used in polymer chemistry and material science.
Uniqueness
methacryloylaminopropyldimethylbenzylammonium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
122988-32-3 |
|---|---|
Molecular Formula |
C16H25ClN2O |
Molecular Weight |
296.839 |
IUPAC Name |
3-aminopropyl-dimethyl-(3-methyl-2-oxo-1-phenylbut-3-enyl)azanium;chloride |
InChI |
InChI=1S/C16H25N2O.ClH/c1-13(2)16(19)15(14-9-6-5-7-10-14)18(3,4)12-8-11-17;/h5-7,9-10,15H,1,8,11-12,17H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
QOXCYTZTLIGOLK-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)C(C1=CC=CC=C1)[N+](C)(C)CCCN.[Cl-] |
Synonyms |
METHACRYLOYL AMINOPROPYL DIMETHYLBENZYL AMMONIUM CHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















